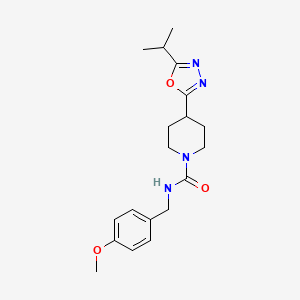![molecular formula C17H10FN3OS B2756063 4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313274-55-4](/img/structure/B2756063.png)
4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound with the molecular formula C14H9FN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with a cyano group and a thiazole ring, which is further substituted with a fluorophenyl group.
Preparation Methods
The synthesis of 4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate with a suitable benzoyl chloride derivative.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazole ring, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as:
4-cyano-N-(2-fluorophenyl)benzamide: This compound has a similar structure but lacks the thiazole ring, which may result in different biological activities and chemical properties.
4-cyano-2-fluorophenylboronic acid: This compound contains a boronic acid group instead of the benzamide core, leading to different reactivity and applications.
4-aminosulfonyl-N-(4-fluorophenyl)methylbenzamide: This compound features an aminosulfonyl group, which may confer different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3OS/c18-14-7-5-12(6-8-14)15-10-23-17(20-15)21-16(22)13-3-1-11(9-19)2-4-13/h1-8,10H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTQVCIVIBCHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
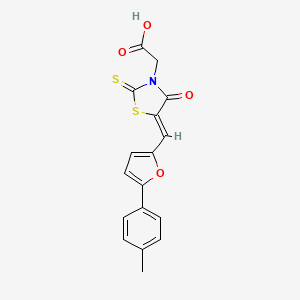
![3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2755981.png)
![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2755982.png)
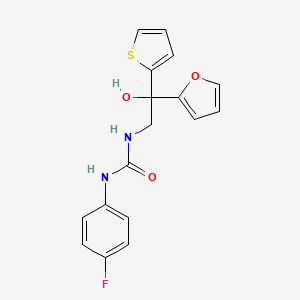
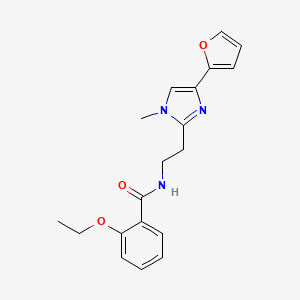

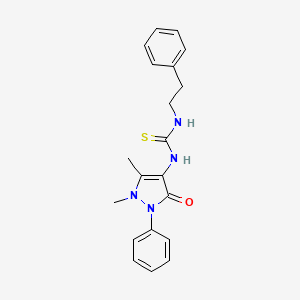
![N-(cyanomethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N-phenylacetamide](/img/structure/B2755992.png)
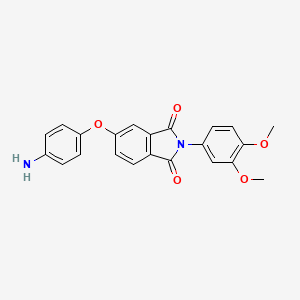
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755995.png)
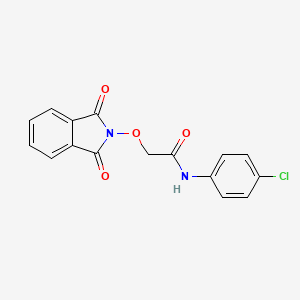
![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2755999.png)

